2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
Molecular Formula: C₂₂H₂₄N₂O₄ Molecular Weight: 380.44 g/mol This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methylbenzenesulfonyl group and at the 6-position with a 2-(4-methoxyphenoxy)acetamide moiety. The sulfonyl group enhances metabolic stability, while the methoxyphenoxy chain may influence lipophilicity and receptor binding .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-18-5-12-23(13-6-18)33(29,30)27-15-3-4-19-16-20(7-14-24(19)27)26-25(28)17-32-22-10-8-21(31-2)9-11-22/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMREXOKSXEGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-(4-methoxyphenoxy)ethylamine and 1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline. These intermediates are then reacted under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while reduction reactions may yield more saturated compounds.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to proteins or enzymes and modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological or chemical effect.
Comparison with Similar Compounds
Key Compounds:
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Acetamido-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide (28a) Substituent: Acetamide group at the 6-position. Synthesis: Reacted with acetic anhydride in DMSO, yielding 28a after purification . Key Data: ¹H NMR confirmed aromatic protons at δ 6.75–7.30 ppm and acetamide resonance at δ 2.05 ppm.
N-{2-[(Benzylcarbamoyl)Methyl]-1-[(3,4-Dimethoxyphenyl)Methyl]-1,2,3,4-Tetrahydroisoquinolin-6-yl}Benzamide (28c) Substituent: Benzamide group at the 6-position. Synthesis: Used benzoyl chloride instead of acetic anhydride . Key Data: Mass spectrometry showed M+H⁺ at m/z 623.3, indicating higher molecular weight compared to the target compound.
Target Compound (G502-0090) Substituent: 2-(4-Methoxyphenoxy)acetamide at the 6-position.
Table 1: Substituent Comparison at the 6-Position
Sulfonyl and Sulfonamide-Containing Analogs
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide Structure: Combines a sulfonyl group with an acetamide chain. Key Data: X-ray crystallography revealed intermolecular H-bonding (C9–H9B⋯O3) and π-stacking interactions, critical for crystal packing . Comparison: Unlike the target compound, this analog lacks the tetrahydroquinoline core but shares sulfonamide functionality, which is associated with enhanced stability .
Goxalapladib (CAS-412950-27-7) Structure: Contains a trifluoromethyl biphenyl and piperidinyl-sulfonamide groups. Application: Used in atherosclerosis treatment; the sulfonamide moiety contributes to receptor binding . Distinction: The target compound’s tetrahydroquinoline core may offer different pharmacokinetic profiles compared to Goxalapladib’s naphthyridine scaffold .
Table 2: Sulfonyl/Sulfonamide-Containing Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
